

# live-cell imaging of calcium flux with Quin C1

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Compound of Interest		
Compound Name:	Quin C1	
Cat. No.:	B15570158	Get Quote

An important aspect of cellular function is the regulation of intracellular calcium ion (Ca2+) concentration, which is critical in a variety of signaling pathways, including those involved in gene transcription, cell proliferation, and apoptosis. Fluorescent indicators are invaluable tools for researchers studying these processes, and among the most classic and widely used is the ratiometric dye, Quin-2.

This application note provides a detailed overview and protocol for the use of Quin-2 in live-cell imaging of calcium flux. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. Although the query specified "Quin C1," this appears to be a non-standard nomenclature. Therefore, this document will focus on Quin-2, a spectrally similar and well-documented calcium indicator that is likely what was intended.

# **Properties of the Quin-2 Calcium Indicator**

Quin-2 is a UV-excitable, ratiometric fluorescent indicator for Ca2+. Its acetoxymethyl (AM) ester form, Quin-2 AM, is membrane-permeant and can be loaded into live cells. Once inside the cell, esterases cleave the AM group, trapping the indicator in the cytoplasm. Upon binding to Ca2+, the fluorescence emission of Quin-2 undergoes a characteristic shift, which allows for the ratiometric measurement of Ca2+ concentration. This ratiometric property is a key advantage, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.



Property	Value	Reference
Dissociation Constant (Kd) for Ca2+	115 nM	
Excitation Wavelength (Ca2+-free)	352 nm	_
Excitation Wavelength (Ca2+-bound)	335 nm	<del>-</del>
Emission Wavelength	~492 nm	-
Quantum Yield	0.03 (Ca2+-free) to 0.14 (Ca2+-bound)	<del>-</del>
Molar Extinction Coefficient (at 339 nm)	~5,000 M-1cm-1	_

# **Experimental Protocols**Reagent Preparation

- Quin-2 AM Stock Solution: Dissolve Quin-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.
- Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO to aid in the dispersion of the nonpolar Quin-2 AM in aqueous media.
- Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 1-2 mM CaCl2 and 20 mM HEPES, pH 7.4.

#### **Cell Loading Protocol**

- Culture cells to a confluency of 70-90% on a substrate suitable for live-cell imaging, such as glass-bottom dishes or 96-well imaging plates.
- Prepare the loading solution by diluting the Quin-2 AM stock solution and the Pluronic F-127 stock solution into the loading buffer. The final concentration of Quin-2 AM is typically in the range of 1-10 μM, and the final concentration of Pluronic F-127 is typically 0.02-0.04%.



- Remove the culture medium from the cells and wash once with the loading buffer.
- Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
- After incubation, wash the cells twice with the loading buffer to remove excess dye.
- Add fresh loading buffer to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature, protected from light.

#### **Live-Cell Imaging of Calcium Flux**

- Mount the prepared cells on a fluorescence microscope equipped with a UV light source, appropriate filters for Quin-2, and a sensitive camera.
- Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at ~490-510 nm.
- Establish a baseline fluorescence ratio (F340/F380) for a few minutes before adding the stimulus.
- Introduce the stimulus (e.g., a drug, agonist, or other compound) and continue to record the fluorescence ratio over time.
- At the end of the experiment, perform a calibration to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios. This is typically done by adding a calcium chelator like EGTA to obtain Rmin, followed by the addition of a calcium ionophore like ionomycin in the presence of excess calcium to obtain Rmax.

#### **Data Analysis**

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca2+] = Kd \* [(R - Rmin) / (Rmax - R)] \* (F380max / F380min)

Where:

Kd is the dissociation constant of Quin-2 for Ca2+ (115 nM)

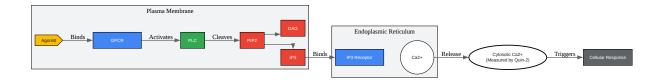


- R is the measured fluorescence ratio (F340/F380)
- Rmin is the minimum fluorescence ratio
- Rmax is the maximum fluorescence ratio
- F380max is the fluorescence intensity at 380 nm in the absence of Ca2+
- F380min is the fluorescence intensity at 380 nm in the presence of saturating Ca2+

### **Applications in Drug Development**

The measurement of intracellular calcium flux is a cornerstone of many drug discovery screening assays, particularly for G-protein coupled receptors (GPCRs) and ion channels. Quin-2, with its ratiometric properties, provides a robust method for high-throughput screening (HTS) of compounds that modulate these targets. By monitoring changes in intracellular calcium in response to compound addition, researchers can identify potential agonists, antagonists, and allosteric modulators.

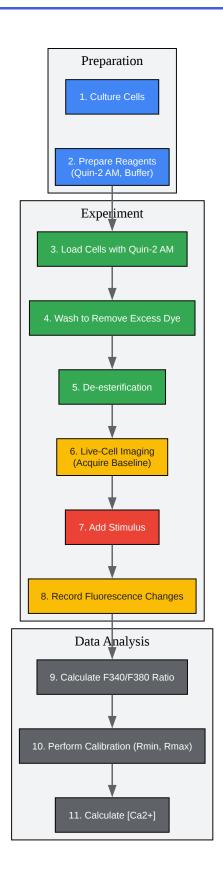
#### **Visualizations**



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Caption: GPCR-mediated calcium signaling pathway.





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